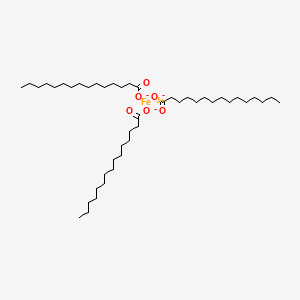
Iron(3+) pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(3+) pentadecanoate can be synthesized through the reaction of iron(III) chloride with pentadecanoic acid in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction is as follows:
FeCl3+3C15H31COOH→Fe(C15H31COO)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+) pentadecanoate can undergo various chemical reactions, including:
Oxidation: The iron(3+) center can be reduced to iron(2+) under certain conditions.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Complexation: this compound can form complexes with other molecules or ions.
Common Reagents and Conditions
Oxidation: Reducing agents such as sodium borohydride can be used to reduce iron(3+) to iron(2+).
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Complexation: Complexation reactions can be performed in aqueous or organic solvents, depending on the nature of the ligands and the desired complex.
Major Products Formed
Oxidation: Iron(2+) pentadecanoate and other reduced iron species.
Substitution: New iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(3+) pentadecanoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of iron(3+) pentadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center.
Vergleich Mit ähnlichen Verbindungen
Iron(3+) pentadecanoate can be compared with other iron(3+) carboxylates, such as iron(3+) acetate and iron(3+) stearate. These compounds share similar coordination chemistry but differ in the length and structure of the carboxylate ligands. The unique properties of this compound, such as its solubility and reactivity, make it suitable for specific applications where other iron(3+) carboxylates may not be as effective.
List of Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oxalate
- Iron(3+) citrate
These compounds can be used in similar applications but may exhibit different properties due to variations in their chemical structure.
Eigenschaften
CAS-Nummer |
99116-27-5 |
|---|---|
Molekularformel |
C45H87FeO6 |
Molekulargewicht |
780.0 g/mol |
IUPAC-Name |
iron(3+);pentadecanoate |
InChI |
InChI=1S/3C15H30O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3 |
InChI-Schlüssel |
ICNOKEQYOALILV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


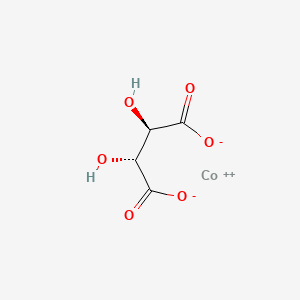

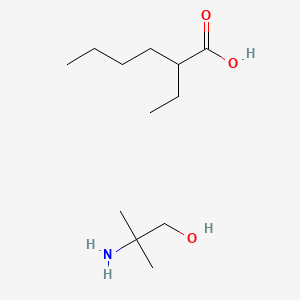

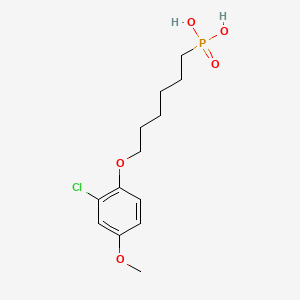
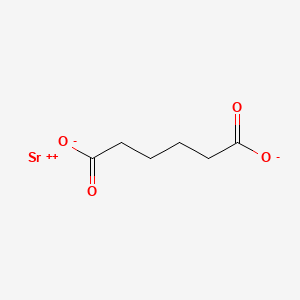
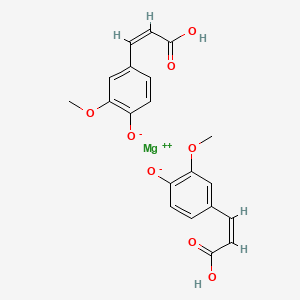
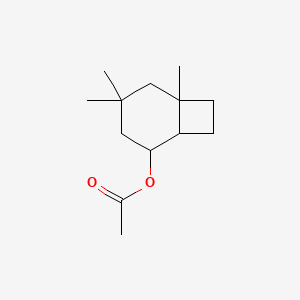



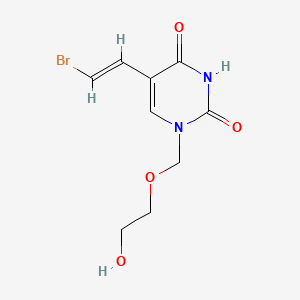

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
